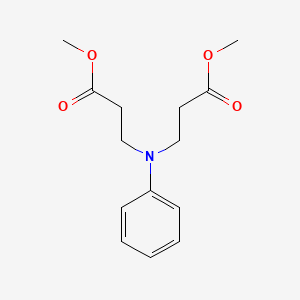
Nonyl isothiocyanate
Übersicht
Beschreibung
Nonyl isothiocyanate is a chemical compound with the molecular formula C10H19NS and a molecular weight of 185.330 . It belongs to the class of isothiocyanates, which are sulfur-containing compounds found in cruciferous vegetables .
Synthesis Analysis
Isothiocyanates, including nonyl isothiocyanate, are typically synthesized using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed recently, which involves the use of isocyanides, elemental sulfur, and amines . This method has been optimized for sustainability, especially considering the use of benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating .Molecular Structure Analysis
The molecular structure of nonyl isothiocyanate consists of a chain of 10 carbon atoms (nonyl group) attached to an isothiocyanate functional group (-N=C=S) . The isothiocyanate group is common among isomers of thiocyanates, which have the formula R−S−C≡N .Chemical Reactions Analysis
Isothiocyanates, including nonyl isothiocyanate, are known for their high and versatile reactivity, making them widely used as intermediates in organic synthesis . They are also known for their instability and the absence of chromophores, which makes their analytical determination challenging .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Nonyl isothiocyanate has been studied for its antifungal properties, particularly against plant pathogens, human pathogens, mycotoxigenic fungi, and other fungi such as wood-decay fungi and insect pathogenic strains. The compound’s ability to inhibit growth, germination of sclerotia or spores, as well as biofilm formation, makes it a valuable agent in controlling fungal infections in various settings .
Synthesis Methods
Advancements in the synthesis of isothiocyanates like Nonyl isothiocyanate have been categorized based on starting materials and functional groups. These methods are crucial for producing the compound in a pure form, which is essential for its application in scientific research .
Health Benefits
Isothiocyanates, including Nonyl isothiocyanate, have been associated with a range of health benefits. Studies suggest their potential in antidiabetic, anticancer, analgesic, and cardioprotective treatments. They may also offer therapeutic options for neurological disorders and help regulate thyroid gland function .
Wirkmechanismus
Target of Action
Nonyl isothiocyanate, also known as 1-Isothiocyanatononane, is a type of isothiocyanate (ITC), a class of compounds known for their various biological activities . ITCs are known to interact with many intracellular targets, including cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
ITCs, including nonyl isothiocyanate, exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis . They are known to interact with their targets and cause changes that can lead to the inhibition of cell growth and induction of apoptosis .
Biochemical Pathways
ITCs are derived from the enzymatic hydrolysis of glucosinolates, a class of secondary metabolites found in the Brassicaceae family of plants . The conversion of glucosinolates into ITCs occurs upon tissue disruption or fungal challenge, protecting the host against stressors . ITCs, including nonyl isothiocyanate, can affect various biochemical pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetics of ITCs are complex and involve several metabolic and elimination processes . After ingestion, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation . This process affects the bioavailability of ITCs, including nonyl isothiocyanate.
Result of Action
The molecular and cellular effects of ITCs’ action include the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis . These effects contribute to the chemoprotective and potential anticancer properties of ITCs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ITCs. For instance, the pH can affect the equilibrium between the active form of ITCs (the lactone form) and the inactive form (the carboxylate form) . Additionally, the presence of certain cofactors can influence the enzymatic conversion of glucosinolates into ITCs .
Safety and Hazards
Nonyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns, eye damage, and respiratory irritation . Therefore, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Zukünftige Richtungen
Recent research has discovered more novel mechanisms of action for the effects of isothiocyanates, including the modulation of tumor microenvironment, the inhibition of the self-renewal of stem cells, the rearrangement of multiple pathways of energy metabolism, the modulation of microbiota, and protection against Helicobacter pylori . These findings suggest potential new directions for the study and application of isothiocyanates, including nonyl isothiocyanate.
Eigenschaften
IUPAC Name |
1-isothiocyanatononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NS/c1-2-3-4-5-6-7-8-9-11-10-12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAYWRFRZHSPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963203 | |
| Record name | 1-Isothiocyanatononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4430-43-7 | |
| Record name | Nonyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, nonyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isothiocyanatononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4430-43-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



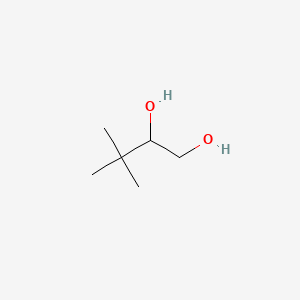
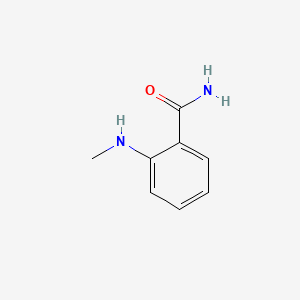
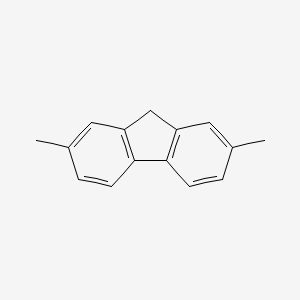



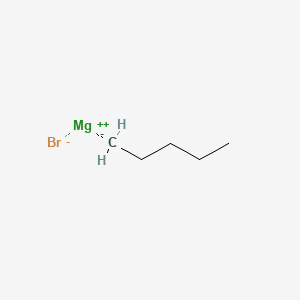
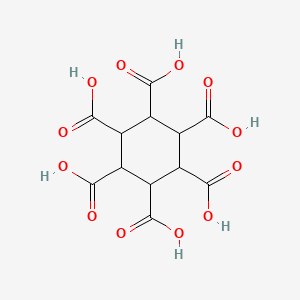

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)
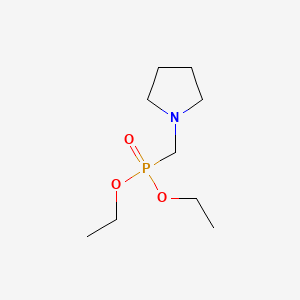
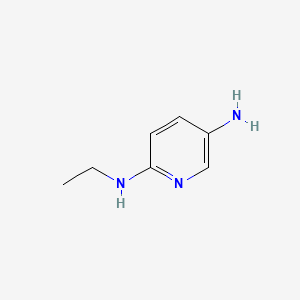
![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
